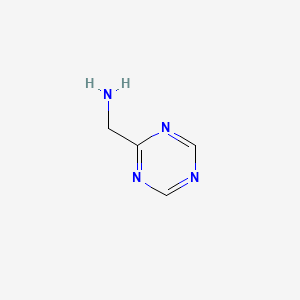

(1,3,5-Triazin-2-YL)methanamine

Description

Contextualization within s-Triazine Chemistry

The foundation of (1,3,5-Triazin-2-YL)methanamine lies in the chemistry of 1,3,5-triazine (B166579), also known as s-triazine. This is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms. globalscitechocean.comnih.govwikipedia.org The symmetrical arrangement of nitrogen atoms in the s-triazine ring results in a weak base with significantly lower resonance energy than benzene (B151609), making it prone to nucleophilic substitution rather than electrophilic substitution. nih.gov This reactivity is a cornerstone of s-triazine chemistry, allowing for the straightforward introduction of various functional groups at the 2, 4, and 6 positions. mdpi.com

The parent compound, 1,3,5-triazine, is a white crystalline solid. wikipedia.org Its derivatives are synthesized through methods like the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide. wikipedia.org A key precursor in the synthesis of many s-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). clockss.orgnih.gov The chlorine atoms in cyanuric chloride are highly reactive and can be sequentially replaced by various nucleophiles under controlled conditions, providing a versatile route to a vast array of substituted triazines. clockss.orgnih.gov

Significance of Amine Functionalities in Triazine Systems

The presence of an amine group, as in this compound, is of paramount importance in the chemistry of triazine systems. Amine functionalities significantly influence the electronic properties, reactivity, and potential applications of the triazine molecule.

The introduction of amine groups can enhance the biological activity of triazine compounds. For instance, melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and its derivatives have been investigated for their various applications. globalscitechocean.com The amine groups can participate in hydrogen bonding and other intermolecular interactions, which are crucial for the binding of molecules to biological targets. mdpi.com Research has shown that modifying the structure of s-triazine derivatives by introducing new substituents, including amines, can lead to compounds with a broad spectrum of biological activities. nih.govmdpi.com

Furthermore, amine-functionalized triazines are valuable building blocks in materials science. The amine groups can serve as reactive sites for further chemical modifications, such as polymerization or grafting onto surfaces. researchgate.net For example, amine-modified covalent triazine frameworks have demonstrated improved selectivity for carbon dioxide capture due to favorable acid-base interactions. mdpi.com The loading of amine groups can be quantified using techniques like acid-base titration. researchgate.net

Historical Development and Emerging Trends in Related Triazine Research

The history of s-triazine chemistry dates back to the 19th century, with 1,3,5-triazine being one of the oldest known heterocyclic compounds. globalscitechocean.comnih.gov A significant milestone in the development of triazine chemistry was the discovery of triazine herbicides in 1952 by J.R. Geigy, Ltd. researchgate.net This discovery led to the widespread use of triazine derivatives like atrazine (B1667683) and simazine (B1681756) in agriculture for weed control. researchgate.net

Historically, research focused on the synthesis and application of triazine derivatives in areas like dyes and polymers. clockss.org Cyanuric chloride has been a key player, serving as a versatile reagent for creating complex dyestuffs that can covalently bond to cellulose (B213188) fibers. clockss.org

In recent years, the focus of triazine research has expanded significantly, driven by the quest for new materials and therapeutic agents. Some of the emerging trends include:

Covalent Organic Frameworks (COFs): Triazine-based COFs are gaining attention as novel materials for applications in catalysis, adsorption, and sensing due to their unique structural features and porous nature. rsc.org Recent research has explored the use of fluorinated imide-linked COFs for selective gas capture. acs.org

Medicinal Chemistry: s-Triazine derivatives are being extensively investigated for their potential as anticancer, antiviral, and antimicrobial agents. nih.govmdpi.comijbpas.com The ability to easily modify the s-triazine core allows for the design and synthesis of compounds with targeted biological activities. nih.govmdpi.com For instance, some s-triazine derivatives have been approved for treating certain types of cancer. mdpi.com

Optoelectronic Materials: Functionalized 1,3,5-triazine derivatives are being explored for their use in photoluminescent and electroluminescent materials, including organic light-emitting diodes (OLEDs) and sensors. rsc.org

Supramolecular Chemistry: The symmetrical and planar nature of the triazine ring makes it an excellent scaffold for building complex supramolecular architectures. chim.it

The development of new synthetic methodologies, including microwave-assisted synthesis and multi-component reactions, is enabling the efficient production of a diverse range of functionalized triazines, further fueling research in this area. chim.itorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4 |

|---|---|

Molecular Weight |

110.12 g/mol |

IUPAC Name |

1,3,5-triazin-2-ylmethanamine |

InChI |

InChI=1S/C4H6N4/c5-1-4-7-2-6-3-8-4/h2-3H,1,5H2 |

InChI Key |

NHXJALZACMFVJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=NC(=N1)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of (1,3,5-Triazin-2-YL)methanamine and Related Amino-Triazines

The synthesis of aminotriazines, including the target compound this compound, is achieved through several direct and efficient routes. These methods either build the heterocyclic scaffold in a manner that incorporates the amino functionality or introduce the amino group onto a pre-formed triazine ring.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental strategy for constructing the 1,3,5-triazine (B166579) ring from simpler, acyclic components. This "bottom-up" approach involves the formation of multiple carbon-nitrogen bonds in a single, often catalyzed, reaction sequence to yield the heterocyclic core.

Cyanoguanidine (also known as dicyandiamide) is a versatile and common building block for the synthesis of 2,4-diamino-1,3,5-triazines. This approach typically involves the acid-catalyzed condensation of cyanoguanidine with nitriles. The reaction proceeds by the cycloaddition of the nitrile with cyanoguanidine. organic-chemistry.orgchim.it

Microwave irradiation has been shown to be an effective technique for promoting this reaction, offering advantages such as reduced reaction times and improved yields. chim.it The synthesis of various 6-substituted-2,4-diamino-1,3,5-triazines has been successfully achieved by reacting cyanoguanidine with a range of alkyl, aryl, and heteroarylnitriles under these conditions. chim.it

Table 1: Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines from Cyanoguanidine and Nitriles under Microwave Irradiation chim.it

| Nitrile (R-CN) | Product | Power (W) | Time (min) | Yield (%) |

| Benzonitrile | 6-Phenyl-1,3,5-triazine-2,4-diamine | 190 | 15 | 80 |

| 4-Chlorobenzonitrile | 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | 175 | 10 | 85 |

| 4-Methylbenzonitrile | 6-(p-Tolyl)-1,3,5-triazine-2,4-diamine | 190 | 10 | 90 |

| 4-Methoxybenzonitrile | 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | 190 | 15 | 85 |

| 2-Furonitrile | 6-(Furan-2-yl)-1,3,5-triazine-2,4-diamine | 195 | 15 | 70 |

This table presents a selection of results from the cited literature and is for illustrative purposes.

More recent and highly efficient methods have been developed for the synthesis of aminotriazines through multi-component reactions. A notable example is the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines from readily available imidates, guanidines, and aldehydes. organic-chemistry.org This three-component strategy offers a simple and efficient pathway to a diverse range of 1,3,5-triazin-2-amines with good yields and broad functional group tolerance. organic-chemistry.org While the direct condensation of simple aldehydes and amines to form the triazine ring is less common, these advanced multi-component reactions, where aldehydes are a key ingredient, represent a significant synthetic tool. organic-chemistry.orgnih.govyoutube.com

The synthesis of fused heterocyclic systems containing the triazine moiety, such as thiazolo-triazines, often employs cyclocondensation strategies. These structures are of interest as they are related to nucleoside analogues. For instance, the synthesis of 5H-thiazolo[2,3-c] mdpi.comderpharmachemica.comclockss.orgtriazine derivatives can be achieved from a triazine precursor. researchgate.net This involves the reaction of compounds like 6-methyl-3-thioxo-1,2,4-triazin-5-one with α-acetylenic ketones. researchgate.net This type of reaction, which forms a new fused ring onto the triazine core, is a key step in the elaboration of complex heterocyclic systems that can subsequently be glycosylated to form N-nucleosides. While the direct synthesis of a thiazolo-triazine N-nucleoside in one step is complex, this cyclocondensation to form the core aglycone is the critical transformation. researchgate.netnih.govnih.gov

Nucleophilic Substitution Strategies on Activated Triazine Scaffolds

Perhaps the most prevalent and versatile method for the synthesis of substituted aminotriazines involves the nucleophilic aromatic substitution (SNAr) on an activated triazine ring. The electron-deficient nature of the 1,3,5-triazine ring facilitates attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as halogens, which act as excellent leaving groups.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive and highly reactive precursor for the synthesis of a vast array of 1,3,5-triazine derivatives. clockss.orgnih.gov The three chlorine atoms on the triazine ring can be substituted sequentially by a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov

This sequential substitution is controllable by regulating the reaction temperature. The first substitution is highly exothermic and typically occurs at low temperatures (around 0–5 °C). nih.gov The replacement of the second chlorine atom requires a higher temperature, often room temperature, as the electron-donating character of the first substituent deactivates the ring towards further substitution. derpharmachemica.comnih.gov The final chlorine atom is the least reactive and its substitution usually necessitates heating or reflux conditions. derpharmachemica.com This differential reactivity allows for the programmed synthesis of non-symmetrical, multi-functionalized triazines. nih.govresearchgate.net

A general procedure for monosubstitution involves stirring cyanuric chloride with an amine in a suitable solvent, such as methylene (B1212753) chloride or acetone, in the presence of a base like sodium carbonate to scavenge the liberated hydrochloric acid at 0–5 °C. derpharmachemica.comnih.gov

Table 2: Examples of Nucleophilic Substitution on Cyanuric Chloride and its Derivatives

| Starting Material | Nucleophile(s) | Conditions | Product | Yield (%) | Ref |

| Cyanuric Chloride | 4-Hydroxy Coumarin, then 2-Amino Pyrazine | 1. 10% NaHCO₃, Acetone, 0-5°C; 2. K₂CO₃, Acetone, RT | 4-((4-Chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | N/A | derpharmachemica.com |

| Cyanuric Chloride | Benzylamine | Na₂CO₃, Methylene Chloride, 0-5°C, 3h | N-Benzyl-4,6-dichloro-1,3,5-triazin-2-amine | N/A | nih.gov |

| Cyanuric Chloride | Morpholine | Na₂CO₃, Methylene Chloride, 0-5°C, 3h | 4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine | N/A | nih.gov |

| Cyanuric Chloride | (S)-N-tert-Butoxycarbonyl prolinol | n-BuLi, THF, 0°C to RT, 14h | 2,4,6-Tris[((S)-2-((tert-butoxycarbonyl)oxymethyl)pyrrolidin-1-yl)]-1,3,5-triazine | 89 | nih.gov |

| Cyanuric Chloride | Aniline (B41778), then aq. NH₃ | 1. THF, -15°C; 2. RT | 6-(Phenylamino)-1,3,5-triazin-2-amine derivative | N/A | mdpi.com |

This table compiles representative examples from the cited literature to illustrate the versatility of the methodology. "N/A" indicates data not available in the source. RT = Room Temperature.

Multi-Component Reactions (MCRs) for Triazine Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for constructing the 1,3,5-triazine ring in a single step from several starting materials. These one-pot processes are valued for their simplicity and reduced environmental impact compared to multi-step syntheses. mdpi.com

Notable MCR strategies include:

A catalyst-free, one-pot, three-component reaction between arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives. thieme-connect.deorganic-chemistry.org

A base-mediated three-component reaction using readily available imidates, guanidines, and amides or aldehydes to yield unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.orgnih.gov

A novel, one-step MCR involving 2-aminopyridine, cyanamide, and various aldehydes or ketones under neat (solvent-free) microwave conditions to synthesize pyridinyl-1,3,5-triazine-2,4-diamine hybrids. mdpi.com

These MCRs often provide good to high yields and tolerate a broad range of functional groups, making them a versatile tool for generating diverse triazine libraries. mdpi.comnih.gov

Green Chemistry Protocols in Triazine Synthesis

In line with the principles of green chemistry, protocols have been developed to make triazine synthesis more environmentally benign by reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating the formation of the 1,3,5-triazine ring. researchgate.net This technique offers dramatic reductions in reaction time—from many hours under conventional heating to mere minutes—and often leads to higher yields. researchgate.netsioc-journal.cn

Key examples of microwave-assisted triazine synthesis include:

The reaction of primary alcohols and aldehydes with iodine in ammonia (B1221849) water under microwave irradiation to form intermediate nitriles, which then undergo cycloaddition with dicyandiamide (B1669379) to afford triazines in high yields. nih.gov

A metal-free and eco-friendly protocol for preparing trisubstituted 1,3,5-triazines from metformin (B114582) and substituted benzoyl benzotriazolides, achieving near-quantitative yields in three hours. researchgate.net

Solvent-free synthesis of 6-substituted-1,3,5-triazine-2,4-diamines by reacting dicyandiamide with nitriles, with reactions completing in 10-18 minutes in high yields (85-93%). researchgate.net

A one-pot, multi-component synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat conditions, which is noted for its high efficiency and atom economy. mdpi.com

The table below summarizes a comparison between conventional and microwave-assisted synthesis for a specific triazine derivative.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (100 °C) | 14 hours | 81% | researchgate.net |

| Microwave Irradiation (80 °C) | 14 minutes | 93% | researchgate.net |

Ultrasound-assisted synthesis, or sonochemistry, provides another green alternative for synthesizing 1,3,5-triazines. This method uses the energy of acoustic cavitation to promote reactions, often at room temperature and in aqueous media, thereby reducing energy consumption and the need for organic solvents. rsc.orgnih.gov

A significant development is a sonochemical protocol for synthesizing 1,3,5-triazine derivatives in water. google.comrsc.org This method allows for the synthesis of most target compounds in as little as five minutes with yields exceeding 75%. google.comrsc.org An analysis using the DOZN™ 2.0 tool indicated that this sonochemical method is 13 times "greener" than classical synthesis approaches. rsc.org Furthermore, ultrasound has been shown to be more versatile than microwave-assisted methods in some cases. google.comrsc.org

Another study reported a facile and efficient synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde (B43269) and aromatic amines, catalyzed by triethylamine (B128534) and assisted by ultrasound at room temperature. nih.gov This approach highlights the advantages of short reaction times and mild conditions. nih.gov

The following table compares reaction times and yields for the synthesis of 1,3,5-tris(p-tolyl)hexahydro-1,3,5-triazine using conventional stirring versus ultrasound irradiation.

| Method | Catalyst | Time (min) | Yield (%) | Reference |

| Stirring | None | 180 | 15 | nih.gov |

| Stirring | Et3N | 120 | 75 | nih.gov |

| Ultrasound | None | 20 | 58 | nih.gov |

| Ultrasound | Et3N | 10 | 92 | nih.gov |

Derivatization and Functionalization of the this compound Scaffold

Once the this compound core is synthesized, the primary amine of the methanamine group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecules and the tuning of physicochemical properties.

Reactions at the Methanamine Nitrogen

The nitrogen atom of the methanamine side chain exhibits typical primary amine reactivity, enabling a variety of derivatization reactions such as N-alkylation, N-acylation, and Schiff base formation.

N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. An efficient method involves the ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols, which proceeds with high atom economy. rsc.org A patent describes the alkylation of amino groups on a 1,3,5-triazine ring by reaction with an alcohol in the presence of a rhodium complex catalyst to produce substituted triazine derivatives in high yields. google.com These alkylated products are valuable as intermediates for fine chemicals and as materials for resins and flame retardants. google.com

N-Acylation: The primary amine readily reacts with acylating agents to form amides. A selective method has been developed for the synthesis of N-( nih.govresearchgate.netrsc.orgtriazin-2-yl) amides and N-( nih.govresearchgate.netrsc.orgtriazin-2-yl) α-ketoamides by reacting 2-amino nih.govresearchgate.netrsc.orgtriazines with ketones under oxidative conditions. nih.govmdpi.com This transformation tolerates various functional groups and proceeds under mild conditions. nih.gov Additionally, novel N-acyltriazinediones have been reported as effective acylating reagents that react with amines in the absence of a base to produce amides in good yields. nih.gov

Schiff Base Formation: The primary amine of the methanamine group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. Numerous studies report the synthesis of 1,3,5-triazine Schiff base derivatives through the reaction of an amino- or hydrazinyl-triazine with various aromatic aldehydes. nih.govmdpi.com For example, 2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine was synthesized by reacting 2,4,6-triamino-1,3,5-triazine with 4-carboxybenzaldehyde. nih.gov These Schiff bases are significant due to their wide range of biological activities and their ability to act as ligands for metal complexes. mdpi.comnih.gov

Modifications and Substitutions on the 1,3,5-Triazine Ring System

The 1,3,5-triazine scaffold is highly versatile, primarily due to the sequential and controlled nucleophilic substitution of chlorine atoms on the readily available precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.govnih.gov This step-wise substitution is possible because the replacement of a chlorine atom with a nucleophile deactivates the remaining chlorine atoms towards further substitution, allowing for regioselective synthesis by carefully controlling the reaction temperature. nih.gov

The synthesis of derivatives of this compound often begins with cyanuric chloride, where one or more chlorine atoms are replaced by various nucleophiles. The aminomethyl group itself can be introduced via a suitable precursor, or modifications can be made to a triazine ring already bearing an aminomethyl or a protected aminomethyl substituent. A general approach involves the reaction of a mono- or di-substituted chloro-triazine with an aminomethylating agent or by reacting a triazine bearing a reactive group with a suitable amine.

A variety of substituents can be introduced onto the triazine ring, including amino acids, anilines, piperidines, and morpholines, leading to diverse molecular structures. nih.govnih.govnih.gov For instance, a series of 1,3,5-triazinyl-substituted benzenesulfonamides with amino acid substituents have been synthesized through a two-step nucleophilic substitution of chlorine atoms on cyanuric chloride. nih.gov Similarly, libraries of (4,6-dimethoxy-, 4,6-dipiperidino-, and 4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives have been prepared by replacing the chlorine atoms on cyanuric chloride with methoxy, piperidino, or morpholino groups, followed by reaction with an amino acid. nih.gov

The nature of the substituents significantly influences the reactivity of the triazine ring for subsequent modifications. Electron-withdrawing groups can decrease the reactivity of the remaining substituents, a factor that must be considered in multi-step syntheses. nih.gov

Table 1: Examples of Substitutions on the 1,3,5-Triazine Ring

| Starting Material | Nucleophile(s) | Reaction Conditions | Product Type | Reference(s) |

| Cyanuric Chloride | Amino acids (Gly, Ala, Val, etc.) | Two-step nucleophilic substitution | 1,3,5-Triazinyl-substituted benzenesulfonamides with amino acid moieties | nih.gov |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Amino acids | 1,4-Dioxane/Triethylamine | (4,6-Dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives | nih.gov |

| 2,4-Dichloro-6-morpholino-1,3,5-triazine | Amino acids | 1,4-Dioxane/Triethylamine | N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives | nih.gov |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | Dipeptides | NaHCO₃ | 1,3,5-Triazine ring substituted with dipeptide residue | nih.gov |

| Cyanuric Chloride | 2-Phenylethylamine, Morpholine | Sonochemical approach, water as solvent | N-substituted 1,3,5-triazine-2,4,6-triamines | nih.gov |

Formation of Fused Heterocyclic Systems Containing the Triazine-Methanamine Core

The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the annelation of a new ring onto the triazine core, utilizing reactive groups on both the triazine and the reaction partner.

A common strategy involves the cyclization of a suitably substituted triazine derivative. For example, the triazine ring can be annelated to various aminoazoles. researchgate.net This process can involve the initial formation of trichloroacetamidines from the reaction of aminoazoles with trichloroacetonitrile, followed by a triazine ring closure with triethyl orthoformate. researchgate.net This methodology allows for the creation of fused systems like azolo nih.govresearchgate.netrsc.orgtriazines. researchgate.net

Another approach to fused systems is through rearrangement reactions. A novel rearrangement of 2-guanidino-benzo[e] nih.govresearchgate.netdiazepine-4,7-dione to 2,4-diamino-6-phenyl-1,3,5-triazines has been reported. rsc.org This transformation proceeds through a hydrolytic ring-opening followed by a cyclocondensation to form the stable 1,3,5-triazine ring. rsc.org

Furthermore, 1,3,5-triazinanes have been used as synthons for creating fused pyrimidine (B1678525) derivatives. For instance, the reaction of 1,3,5-triazinanes with 2-sulfonyliminoindolines can lead to pyrimidine-spirofused indolines via a (5+1) annulation pathway. researchgate.net When reacted with 3-aminoindoles, a (3+3) reaction pathway is observed, resulting in pyrimidine-fused indoles. researchgate.net These reactions showcase the versatility of the triazine core in constructing diverse heterocyclic architectures.

Table 2: Examples of Fused Heterocyclic Systems from Triazine Derivatives

| Triazine Precursor | Reaction Partner(s) | Resulting Fused System | Reference(s) |

| Aminoazoles | Trichloroacetonitrile, Triethyl orthoformate | Azolo nih.govresearchgate.netrsc.orgtriazines | researchgate.net |

| 3-Aminobenzo[e] nih.govresearchgate.netdiazepine-1,5-dione derivative | Hydrolysis and cyclocondensation | 2,4-Diamino-6-phenyl-1,3,5-triazine | rsc.org |

| 1,3,5-Triazinanes | 2-Sulfonyliminoindolines | Pyrimidine-spirofused indolines | researchgate.net |

| 1,3,5-Triazinanes | 3-Aminoindoles/3-Aminobenzothiophenes | Pyrimidine-fused indoles/benzothiophenes | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the formation and transformation of this compound and its derivatives is crucial for optimizing synthetic routes and predicting product outcomes.

The formation of the 1,3,5-triazine ring itself is often the result of a condensation reaction. For example, the reaction between a carbonyl compound like formaldehyde and an amine such as monoethanolamine can lead to the formation of a triazine. nih.gov An unstable imine intermediate is proposed to form, which then rapidly cyclizes to create the triazine ring. nih.gov Another proposed mechanism for triazine formation involves the reaction of an O-triethylsilylated hemiaminal with anilines. researchgate.net

The reactivity of the triazine ring has also been investigated. In the context of H₂S scavenging by hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine, a proposed mechanism involves an initial acid/base reaction where a nitrogen atom on the triazine ring is protonated. nih.gov This protonation makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by a bisulfide anion, leading to ring opening. nih.gov

Reaction pathways for the modification of the triazine ring have also been explored. A plausible mechanism for the synthesis of N-( nih.govresearchgate.netrsc.orgtriazin-2-yl) α-ketoamides from the reaction of 2-amino nih.govresearchgate.netrsc.orgtriazines with ketones involves the initial reaction of the ketone with iodine to form an intermediate, which is then oxidized. nih.gov This oxidized intermediate subsequently reacts with the 2-amino nih.govresearchgate.netrsc.orgtriazine, followed by further oxidation to yield the final product. nih.gov

Furthermore, the reaction of 1,3,5-triazine with organolithium reagents has been studied. The proposed pathway involves a 1,4-addition of the lithium compound to the triazine ring. rsc.org This is followed by a 1,3-trimethylsilyl shift and ring-opening, which ultimately leads to the formation of a new C-C or C-N bond to yield a substituted triazine or pyrimidine. rsc.org While not specific to the 1,3,5-isomer, studies on the inverse electron demand Diels-Alder reaction of 1,2,3-triazines with amidines provide valuable insight into the cycloaddition reactivity of the triazine core, which is influenced by the electronic nature of the substituents. nih.gov

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the characterization of novel compounds. For derivatives of (1,3,5-Triazin-2-YL)methanamine, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate and confirm their molecular structures.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR provide diagnostic signals for the triazine ring, the methylene (B1212753) linker, and any substituents.

In the ¹H NMR spectrum, the proton on the triazine ring of a simple, unsubstituted this compound would be expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. For example, in 1,3,5-triazine (B166579) itself, the ring protons give a sharp singlet at approximately 9.2 ppm chemicalbook.com. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet further upfield. In related substituted triazines, such as 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons are observed around 2.06 ppm, while the amine protons show a broad signal at 6.6 ppm in DMSO-d₆ chemicalbook.com. For N-substituted derivatives, the chemical shifts of the methylene protons can vary, for instance, appearing around 4.30 ppm in N-benzylaniline rsc.org.

The ¹³C NMR spectrum provides information on the carbon environment. The carbon atoms of the 1,3,5-triazine ring are highly deshielded and typically resonate in the range of 160-170 ppm mdpi.com. For instance, in N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide, the triazine carbon signals appear at 166.6, 164.8, and 162.6 ppm mdpi.com. The carbon of the methylene group attached to the triazine ring would be expected in the 40-50 ppm range, as seen in related structures like N-benzylaniline where the CH₂ carbon is at 47.9 ppm rsc.org.

Table 1: Representative NMR Data for this compound Analogues

| Compound/Analogue | Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |

| 1,3,5-Triazine | ¹H | ~9.2 | Triazine C-H | chemicalbook.com |

| 6-Methyl-1,3,5-triazine-2,4-diamine | ¹H | 2.06 | -CH₃ | chemicalbook.com |

| ¹H | 6.6 | -NH₂ | chemicalbook.com | |

| N-Benzylaniline | ¹H | 4.30 | -CH₂- | rsc.org |

| ¹³C | 47.9 | -CH₂- | rsc.org | |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide | ¹³C | 166.6, 164.8, 162.6 | Triazine C-atoms | mdpi.com |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound and its derivatives, key absorptions include those from the triazine ring, N-H bonds, and C-N bonds.

The stretching vibrations of the N-H bonds in the primary amine group (-NH₂) typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene group are expected around 2850-2960 cm⁻¹. The characteristic vibrations of the 1,3,5-triazine ring are a key feature, with strong C=N stretching bands appearing in the 1500-1600 cm⁻¹ region. For example, in various s-triazine hydrazone derivatives, a strong C=N band is observed around 1560-1582 cm⁻¹ mdpi.com. The C-N stretching vibrations of the triazine ring often appear as a series of absorptions in the fingerprint region, for instance, at 1436 cm⁻¹ in 2,4,6-triamino-1,3,5-triazine researchgate.net.

Table 2: Typical IR Absorption Frequencies for Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Context | Reference |

| Amine (-NH) | N-H Stretch | 3220 - 3291 | Isatin-s-triazine hydrazones | mdpi.com |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | General Alkanes | N/A |

| Triazine Ring | C=N Stretch | 1560 - 1582 | Isatin-s-triazine hydrazones | mdpi.com |

| Triazine Ring | Ring Stretch | ~1436 | 2,4,6-Triamino-1,3,5-triazine | researchgate.net |

| Primary Amine | C-N Stretch | ~1024 | 2,4,6-Triamino-1,3,5-triazine | researchgate.net |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₄H₆N₄), the expected exact mass would be approximately 110.06 g/mol . The mass spectrum of the parent 1,3,5-triazine shows a prominent molecular ion peak (M⁺) at m/z 81 nih.gov. The fragmentation of triazine derivatives often involves the cleavage of substituents from the ring or the characteristic rupture of the triazine ring itself. For instance, in the GC-MS of 2-amino-1,3,5-triazine, the molecular ion peak is observed at m/z 96, with other significant fragments at m/z 42 and 69 nih.gov. In HRMS analysis of more complex derivatives, such as N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide, the protonated molecular ion [M+H]⁺ is observed, and its measured m/z value is compared with the calculated value to confirm the elemental composition mdpi.com.

Table 3: Mass Spectrometry Data for the 1,3,5-Triazine Core and a Simple Derivative

| Compound | Ionization Mode | Observed m/z | Ion | Reference |

| 1,3,5-Triazine | EI | 81 | [M]⁺ | nih.gov |

| EI | 54 | [M-HCN]⁺ | nih.gov | |

| 2-Amino-1,3,5-triazine | EI | 96 | [M]⁺ | nih.gov |

| EI | 69 | [M-HCN]⁺ | nih.gov | |

| EI | 42 | [NCNH₂]⁺ | nih.gov |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for Representative Triazine Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 2,4,6-Triamino-1,3,5-triazine | Monoclinic | P2₁/c | C-N (ring) ~1.34-1.36 | researchgate.net |

| C-N (exocyclic) ~1.33 | researchgate.net | |||

| 5-Chloro-3-(2-(4-((4-chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one | Triclinic | P-1 | - | mdpi.com |

| 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride | Triclinic | P-1 | - | nih.gov |

The solid-state packing of triazine derivatives is heavily influenced by non-covalent interactions. The nitrogen atoms of the triazine ring are effective hydrogen bond acceptors, while the amine protons of this compound are excellent hydrogen bond donors. This facilitates the formation of extensive hydrogen-bonding networks, such as N-H···N, which are commonly observed in the crystal structures of aminotriazines.

In the crystal structure of melamine (B1676169), for instance, each molecule is connected to six neighbors via N-H···N hydrogen bonds, forming a two-dimensional sheet-like structure researchgate.net. In more complex structures, such as those of s-triazine hydrazone derivatives, a variety of intermolecular contacts including N-H···O, C-H···N, and C-H···O hydrogen bonds contribute to the stability of the crystal packing mdpi.com.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies serve as powerful tools for predicting and understanding the physicochemical properties, reactivity, and electronic nature of molecules like this compound. While dedicated computational studies on this compound are not extensively documented in publicly available literature, a wealth of research on closely related 1,3,5-triazine derivatives provides significant insights. These studies, employing various theoretical models, allow for the elucidation of structural characteristics and the prediction of behavior in chemical reactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries, energetic properties, and vibrational frequencies of 1,3,5-triazine derivatives. DFT has been successfully applied to a range of substituted s-triazines to predict their fundamental properties.

For instance, a computational study on substituted s-triazine derivatives designed as energetic materials utilized DFT to predict their geometries and heats of formation. researchgate.net The study explored the attachment of various azole groups with -NO2, -NH2, and -N3 substituents to the triazine ring via a C-N linkage. researchgate.net Such calculations are crucial for understanding the stability and potential energy content of these compounds.

In another example, the molecular structures of newly synthesized s-triazine derivatives incorporating pyrazole, piperidine, and aniline (B41778) moieties were optimized using DFT calculations. digitellinc.com This allowed for a comparison between theoretical and experimental data, such as that obtained from X-ray crystallography, to validate the computational models. digitellinc.com Similarly, DFT calculations were employed to study the isomeric structures of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine (NH2Py2T), providing insights into the most stable conformations. academie-sciences.fr

The following table summarizes representative findings from DFT calculations on various 1,3,5-triazine derivatives, which can be extrapolated to understand the expected properties of this compound.

| Derivative Studied | Computational Method | Key Findings |

| Substituted s-triazine derivatives with azole groups | DFT | Prediction of geometries and heats of formation. researchgate.net |

| s-Triazine derivatives with pyrazole/piperidine/aniline | DFT | Optimization of molecular structures for comparison with experimental data. digitellinc.com |

| 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine (NH2Py2T) | DFT | Determination of stable isomeric structures. academie-sciences.fr |

The analysis of the electronic structure of 1,3,5-triazine derivatives provides critical information about their reactivity, stability, and potential applications. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is a significant indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For example, in the study of s-triazine derivatives as energetic materials, the HOMO-LUMO gap was correlated with the sensitivity of the molecules. researchgate.net

Molecular electrostatic potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a study of (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine, the MEP was investigated using DFT to reveal its physicochemical properties.

Computational studies on 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine calculated the absorption spectra, which are directly related to the electronic transitions within the molecule. academie-sciences.fr The study identified intense absorption bands and the main transitions responsible for them, providing a deeper understanding of the molecule's interaction with light. academie-sciences.fr

The table below presents key electronic properties determined for representative 1,3,5-triazine derivatives.

| Derivative Studied | Key Electronic Property Analyzed | Significance of Findings |

| Substituted s-triazine derivatives | HOMO-LUMO energy gap | Correlated with the sensitivity and stability of the energetic materials. researchgate.net |

| (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine | Molecular Electrostatic Potential (MEP) | Revealed insights into the compound's physicochemical properties. |

| 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine | UV-Vis Absorption Spectra | Identified electronic transitions and light-absorbing properties. academie-sciences.fr |

Mechanistic modeling allows for the investigation of reaction pathways and intermolecular interactions at a molecular level. This is particularly useful for understanding degradation processes, reaction kinetics, and the nature of non-covalent interactions that govern molecular packing in the solid state.

The photodegradation of the herbicide tribenuron-methyl (B105370) has been a subject of such studies. Its degradation leads to the formation of triazine-containing products, and the mechanisms of these transformations have been explored. acs.orgnih.govscholarmate.com For instance, studies have shown that the degradation of tribenuron-methyl involves the cleavage of the sulfonylurea bridge, resulting in the formation of a triazine moiety and a substituted benzene (B151609) ring. acs.orgresearchgate.net The kinetics of these reactions, both through hydrolysis and photoirradiation, have been compared, indicating that photoirradiation significantly accelerates the degradation process. acs.org

In a different context, the molecular interactions in a 5-aza-7-deaza-adenine derivative, which features a fused imidazo[1,2-a] digitellinc.comacs.orgscholarmate.comtriazine system, were analyzed using DFT and Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net This analysis focused on hydrogen-bonding and π-stacking interactions, revealing the significant roles of N−H⋅O, N−H⋅N, and C−H⋅N interactions, as well as electrostatically enhanced π⋅π contacts in the molecular packing. researchgate.net Such detailed analyses are crucial for understanding the solid-state structure and properties of these compounds.

The following table highlights examples of mechanistic modeling applied to 1,3,5-triazine systems.

| System Studied | Type of Modeling | Key Insights |

| Tribenuron-methyl degradation | Reaction mechanism study | Elucidation of hydrolytic and photoinduced degradation pathways and kinetics. acs.orgnih.govscholarmate.comresearchgate.net |

| Imidazo[1,2-a] digitellinc.comacs.orgscholarmate.comtriazine derivative | DFT and QTAIM analysis of molecular interactions | Detailed understanding of hydrogen-bonding and π-stacking interactions influencing crystal packing. researchgate.net |

Coordination Chemistry and Metal Complexes

(1,3,5-Triazin-2-YL)methanamine as a Ligand

This compound serves as a foundational building block for more complex polydentate ligands. The strategic incorporation of this moiety into larger molecular frameworks allows for the design of ligands with specific coordination preferences and functionalities.

Ligand Design Principles and Chelation Properties

The design of ligands based on the this compound core often involves the substitution of the amine protons or the other positions on the triazine ring with additional donor groups. This creates polydentate ligands that can bind to a metal ion through multiple coordination sites, a phenomenon known as chelation. The resulting chelate complexes are generally more stable than complexes with monodentate ligands.

Key design principles include:

Polydentate Scaffolds: Introducing additional coordinating groups, such as pyridyl, pyrazolyl, or other amino groups, to the triazine or methanamine part of the molecule. This enhances the chelation effect and allows for the formation of stable, well-defined coordination spheres around the metal center. nih.govnih.gov

Steric Hindrance: The introduction of bulky substituents can influence the coordination geometry and the accessibility of the metal center, which can be crucial for catalytic applications.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the triazine ring can modulate the electron density on the nitrogen atoms, thereby influencing the strength of the metal-ligand bonds.

The chelation value of related triazine-based ligands has been found to be significant, in some cases even better than that of the well-known chelating agent EDTA. researchgate.net This highlights the potential of triazine derivatives in applications requiring strong metal binding.

N-Donor Characteristics of the Methanamine and Triazine Moieties

The coordinating power of this compound and its derivatives stems from the presence of multiple nitrogen donor atoms.

Methanamine Nitrogen: The nitrogen atom of the methanamine group is a primary amine and a potent N-donor. Its lone pair of electrons is readily available for coordination to a metal ion.

Triazine Ring Nitrogens: The three nitrogen atoms within the 1,3,5-triazine (B166579) ring are also potential coordination sites. However, their availability for coordination can be influenced by several factors. In many documented complexes, it is the exocyclic nitrogen atoms or the nitrogen atoms of appended coordinating groups that are primarily involved in binding to the metal center. rsc.orgtcarts.in The involvement of the triazine ring nitrogens themselves in coordination is also observed, particularly in multidirectional or polynuclear complexes. researchgate.netuu.nl

The combination of the "hard" amine nitrogen and the "softer" triazine ring nitrogens provides a versatile coordination environment that can stabilize a variety of metal ions. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govresearchgate.net

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Zinc(II) Complexes)

A variety of transition metal complexes have been synthesized using ligands derived from the this compound framework.

Copper(II) Complexes: Copper(II) complexes of triazine-based ligands have been extensively studied. mdpi.comnih.gov These complexes often exhibit interesting structural and magnetic properties. rsc.org The coordination geometry around the copper(II) center can vary from square planar to distorted octahedral, depending on the specific ligand and counter-ions present. nih.govnih.gov

Nickel(II) Complexes: Nickel(II) complexes with these types of ligands have also been prepared and characterized. researchgate.netmdpi.com They can adopt various geometries, such as octahedral, which can be influenced by the ligand field. researchgate.net In some instances, unexpected hydrolysis of the ligand during the complexation reaction can lead to the formation of novel polymeric structures. mdpi.com

Zinc(II) Complexes: Zinc(II) complexes with triazine-based ligands are also known. nih.govresearchgate.net Due to the d¹⁰ electronic configuration of Zn(II), its complexes are diamagnetic and often serve as useful references for spectroscopic studies of paramagnetic complexes of other transition metals.

Self-Assembly Techniques in Complex Formation

The multidentate and often multi-directional nature of ligands derived from this compound makes them ideal candidates for the construction of supramolecular architectures through self-assembly. By carefully selecting the ligand, metal ion, and reaction conditions, it is possible to direct the formation of discrete polynuclear complexes or extended coordination polymers. uu.nl

For instance, the reaction of a star-shaped ligand derived from a triazine core with different metal ions can lead to the serendipitous or controlled assembly of complex structures. Copper(II) complexes, in particular, have been shown to form one-dimensional ladder-like coordination polymers. uu.nl The formation of these self-assembled structures is driven by the coordination preferences of the metal ion and the geometric disposition of the coordinating sites on the ligand.

Structural Aspects of Coordination Compounds (e.g., Coordination Geometry, Bond Lengths, Bond Angles)

Single-crystal X-ray diffraction is a powerful technique used to elucidate the precise three-dimensional structure of these coordination compounds. This provides valuable information on coordination geometries, bond lengths, and bond angles.

The coordination geometry around the metal center is highly dependent on the nature of the ligand and the metal ion. Common geometries observed include tetrahedral, square planar, trigonal bipyramidal, and octahedral. nih.govnih.govlibretexts.org For example, in a distorted trigonal bipyramidal copper(II) complex, the metal center is coordinated by three nitrogen atoms from a deprotonated triazolate unit and oxygen atoms from an acetate (B1210297) group and a dimethylformamide molecule. nih.gov

The bond lengths and angles within the coordinated ligand can also provide insights into the nature of the metal-ligand interactions. For instance, a comparison of the C-N bond lengths in the free ligand versus the complex can indicate the extent of electron delocalization upon coordination.

Below is a table summarizing selected structural data for a representative metal complex.

| Parameter | Value |

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Metal-Nitrogen Bond Lengths (Å) | 1.953(3) - 2.313 |

| Metal-Oxygen Bond Lengths (Å) | N/A |

| N-M-N Bond Angles (°) | Varied |

| N-M-O Bond Angles (°) | N/A |

This table presents generalized data based on typical findings for similar complexes and should be considered illustrative. Specific values can vary significantly between different crystal structures. researchgate.netnih.gov

The study of these structural parameters is crucial for understanding the relationship between the structure of a complex and its physical and chemical properties.

Applications in Catalysis as Ligands

The this compound core structure is a valuable building block in the design of sophisticated ligands for metal-mediated catalysis. The nitrogen-rich, electron-deficient 1,3,5-triazine ring imparts unique electronic properties and structural rigidity to the resulting metal complexes, which can lead to enhanced catalytic activity and stability. In many instances, ligands derived from triazines have been shown to outperform their more common pyridine-based counterparts or open up new reaction pathways. acs.orgresearchgate.net The versatility of the triazine scaffold allows for the synthesis of a wide array of ligand architectures, from simple monodentate linkers to complex polydentate pincer systems and extended covalent frameworks, enabling their application across various catalytic transformations. researchgate.netsci-hub.se

Cross-Coupling Reactions

Derivatives of the 1,3,5-triazine scaffold have been successfully incorporated into pincer-type ligands for cross-coupling reactions. Notably, air-stable and thermally robust cationic Nickel(II) complexes bearing a PNP pincer ligand (a ligand with a central donor atom attached to two phosphine (B1218219) groups) based on a 2,4-diaminotriazine framework have demonstrated significant activity as catalysts for the Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.org These catalysts are effective for coupling a broad range of aryl, heteroaryl, and alkyl halides with organoboron reagents, achieving good to excellent yields. researchgate.net The catalytic system shows tolerance to various functional groups, including ethers, ketones, and nitriles. researchgate.net Mechanistic studies suggest that a neutral deprotonated nickel complex is a key intermediate in the catalytic cycle. researchgate.netacs.org

| Aryl Halide | Organoboron Reagent | Yield (%) |

|---|---|---|

| 4-Chloroacetophenone | Phenylboronic acid | 96 |

| 4-Bromobenzonitrile | Phenylboronic acid | 98 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 99 |

| 2-Bromopyridine | Phenylboronic acid | 94 |

| 2-Chlorobenzoxazole | Phenylboronic acid | 95 |

Photocatalysis

The triazine unit is a fundamental component in the construction of heterogeneous photocatalysts, particularly Covalent Triazine Frameworks (CTFs). These porous polymers exhibit excellent physicochemical stability and tunable electronic properties. CTF-2, a specific covalent triazine framework, has been identified as a highly effective and recyclable metal-free photocatalyst for several organic transformations under visible-light irradiation. acs.orgthieme-connect.com It successfully catalyzes decarboxylative conjugate additions, as well as alkylations, fluorinations, and dehydrogenative aniline (B41778) synthesis. acs.org The electron-deficient triazine units combined with electron-rich linkers in the framework enhance charge separation, a key factor for efficient photocatalysis. acs.org

Furthermore, other triazine-based frameworks like CTF-0 have been optimized for photocatalytic water splitting. By tuning the synthesis method, the ratio of triazine to benzene (B151609) units and the interlayer stacking can be controlled, directly impacting the photocatalytic efficiency for either hydrogen or oxygen evolution. acs.org For instance, CTF-0 synthesized via a microwave-assisted method shows superior performance in hydrogen evolution, while an ionothermally synthesized variant is more effective for oxygen evolution. acs.org

| Catalyst | Reaction Type | Substrates | Result | Reference |

|---|---|---|---|---|

| CTF-2 | Decarboxylative Conjugate Addition | Carboxylic Acids + Alkenes | up to 84% Yield | thieme-connect.com |

| CTF-2 | Decarboxylative Fluorination | Carboxylic Acid + Selectfluor | 41% Yield | acs.org |

| CTF-2 | Dehydrogenative Arylation | N-Aryltetrahydroisoquinoline + Aniline | 65% Yield | acs.org |

| CTF-0-M₂ | Hydrogen Evolution (Water Splitting) | Water, Sacrificial Agent | ~8% AQY at 420 nm | acs.org |

| CTF-0-I | Oxygen Evolution (Water Splitting) | Water, Sacrificial Agent | 5.2% AQY at 420 nm | acs.org |

Oxidation Catalysis

Metal complexes incorporating 1,3,5-triazine-derived ligands have been investigated for their catalytic activity in oxidation reactions. For example, dendritic, multi-directional ligands built from a triazine core have been used to create polynuclear copper(II) complexes. These complexes act as catalysts for the aerobic oxidation of catechols, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC). The dendritic structure can improve the stability of the catalyst. While detailed kinetic data for these specific triazine systems are limited, related studies on copper-catalyzed catechol oxidation have reported very high turnover frequencies, with kcat values reaching up to 6900 h⁻¹, underscoring the potential of copper complexes in this field. rsc.org

Amide Bond Formation

Triazine derivatives have proven to be highly effective reagents for promoting the formation of amide bonds directly from carboxylic acids and amines, a fundamental transformation in organic synthesis. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is a widely used coupling reagent that activates carboxylic acids towards nucleophilic attack by an amine. nih.gov The efficiency of the reaction is influenced by factors such as the solvent and the basicity of the amines and other additives. nih.govmdpi.com When CDMT is used in conjunction with chiral tertiary amines, it can facilitate enantioselective couplings of racemic N-protected amino acids, demonstrating its utility in stereoselective synthesis. acs.org

In a different approach, 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has been employed for the mechanochemical synthesis of amides and dipeptides. This solvent-free or solvent-drop grinding method is efficient and environmentally friendly, providing moderate to excellent yields of the desired products without significant racemization for chiral substrates. researchgate.netrsc.org

| Carboxylic Acid | Amine | Yield (%) |

|---|---|---|

| Benzoic acid | Cyclohexylamine | 100 |

| 4-Nitrobenzoic acid | Benzylamine | 96 |

| Hexanoic acid | Cyclohexylamine | 85 |

| Fmoc-Gly-OH | H-Phe-OMe·HCl | 95 |

| Boc-Ala-OH | H-Leu-OMe·HCl | 93 |

Supramolecular Chemistry and Self Assembly

Molecular Recognition Properties of Triazine-Based Systems

The foundation of the rich supramolecular chemistry of triazine derivatives lies in their exceptional molecular recognition capabilities. nih.gov These systems, particularly those incorporating melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), can interact with other molecules through a variety of non-covalent forces, including hydrogen bonding, metal chelation, and π–π stacking interactions. nih.gov This has paved the way for the creation of a diverse array of supramolecular structures. nih.gov

The recognition process is highly specific, often likened to the base pairing observed in nucleic acids. nih.gov For instance, melamine units can form specific hydrogen-bonded pairs with derivatives of isocyanuric or barbituric acid. nih.gov This selective interaction is a cornerstone for building more complex assemblies. Furthermore, the introduction of different substituents onto the triazine ring can modulate these recognition properties, allowing for fine-tuning of the intermolecular interactions. acs.org The strategic placement of functional groups can either enhance or alter the binding affinity and selectivity for specific guest molecules. acs.orgsioc-journal.cn

Role of Hydrogen Bonding in Self-Assembly

Hydrogen bonding is a primary driving force in the self-assembly of (1,3,5-triazin-2-yl)methanamine derivatives. nih.govresearchgate.net The nitrogen atoms within the triazine ring and the amine groups provide a perfect arrangement of hydrogen bond donors and acceptors, facilitating the formation of robust and highly directional interactions. nih.govacs.org These interactions are not only crucial for the initial association of molecules but also for dictating the geometry and stability of the resulting supramolecular structures. researchgate.netnih.gov

The strength and directionality of these hydrogen bonds lead to a high degree of fidelity in the self-assembly process, meaning that specific, well-defined architectures are preferentially formed. nih.gov For example, the interaction between the diaminotriazine (DAT) groups can lead to the formation of predictable hydrogen-bonded pairs with an average N–H···N distance of approximately 3.073(6) Å. acs.org The cooperative nature of multiple hydrogen bonds, including weaker C-H···O and C-H···π interactions, further stabilizes these assemblies. nih.gov This intricate network of hydrogen bonds is fundamental to the creation of everything from simple dimers to complex three-dimensional networks. acs.orgacs.org

Formation of Discrete Oligomers and Polymers

The programmability of the 1,3,5-triazine (B166579) scaffold allows for its use as a fundamental building block in the construction of discrete oligomers and polymers with various topologies. nih.govrsc.org These structures can be synthesized with a high degree of control over their size, shape, and functionality. rsc.org

Linear Oligomers

Linear oligomers based on the 1,3,5-triazine unit can be designed in two primary ways: with the triazine residues integrated into the main polymer backbone or as pendant recognition units attached to a different backbone. nih.gov The synthesis often involves iterative nucleophilic aromatic substitution reactions, allowing for the precise sequencing of different functionalized triazine units. nih.gov This method enables the creation of "recognition-encoded" oligomers that can form sequence-selective duplexes, analogous to DNA. nih.gov

Branched Oligomers and Dendrimers

Branched oligomers and dendrimers represent a significant class of triazine-based supramolecular structures. nih.gov Dendrimers, in particular, are highly branched, tree-like molecules built around a central core. nih.govrsc.org The 1,3,5-triazine ring serves as a versatile branching point, and the synthesis can proceed through either a divergent (from the core outwards) or a convergent (from the periphery inwards) approach. nih.govrsc.org

| Dendrimer Generation | Number of Surface Groups | Molecular Weight (Daltons) | Diameter (nm) by TEM | Diameter (nm) by DLS |

| G1 | ||||

| G13 | ||||

| A summary of the size regime for G1–G13 triazine dendrimers. rsc.org |

Macrocycles

Triazine units can be linked together by flexible or rigid linkers, such as diamines or diols, to form macrocyclic structures. nih.gov These cyclic compounds can possess well-defined cavities capable of encapsulating guest molecules. The size and shape of the cavity can be controlled through the choice of the linker and the synthetic strategy. nih.gov

One example is a macrobicycle built from two 1,3,5-triazine-based aromatic panels, which creates an aromatic cavity suitable for binding planar aromatic substrates with high association constants, reaching up to 105 M−1 in dimethyl sulfoxide (B87167) solution. nih.gov The recognition properties of these macrocycles can be further enhanced by incorporating specific functional groups that can interact with the guest through hydrogen bonding or other non-covalent interactions. sioc-journal.cn

Creation of Higher-Order Supramolecular Architectures

The self-assembly of this compound derivatives does not stop at the formation of discrete oligomers or macrocycles. These primary structures can act as building blocks for the construction of even more complex and ordered supramolecular architectures. nih.govnih.gov

Through a hierarchical self-assembly process, linear oligomers can organize into columnar structures, while branched oligomers can form intricate networks. nih.govnih.gov For example, branched oligomers containing melamine residues can assemble with isocyanuric acid derivatives to form "rosette" motifs, which are 2D hydrogen-bonded networks. nih.gov These rosettes can then stack to form higher-order assemblies.

Furthermore, the combination of metal coordination with hydrogen bonding provides another powerful strategy for creating complex architectures. acs.org Metallotectons, formed by the coordination of metal ions to triazine-based ligands, can self-assemble through hydrogen bonding between the diaminotriazine groups to form one-, two-, or even three-dimensional networks. acs.org The final structure of these networks can be tuned by changing the central metal ion, demonstrating the high level of control achievable with these systems. acs.org

Mechanistic Aspects of Self-Assembly Processes

Understanding the mechanisms that govern the self-assembly of 1,3,5-triazine derivatives is critical for controlling the formation of desired supramolecular architectures. The process is dynamic and can be influenced by various factors, including solvent composition, temperature, and the specific chemical functionalities present on the molecule. exlibrisgroup.com

The primary driving force for the self-assembly of many triazine compounds, particularly those bearing amine groups like this compound, is hydrogen bonding. nih.gov The nitrogen atoms within the triazine ring act as hydrogen bond acceptors, while the amine protons serve as donors. This directional and specific interaction can lead to the formation of predictable patterns, such as the well-known rosette motif observed in melamine-based structures. researchgate.net

Applications in Materials Science

Polymer Chemistry and Resin Development

The 1,3,5-triazine (B166579) ring is a fundamental component in the synthesis of robust thermosetting polymers and resins. The most prominent examples are melamine-based resins, where melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) serves as the triazine-containing monomer. These resins are produced through condensation polymerization with formaldehyde (B43269). nih.gov

The process involves the reaction of the amine groups on the triazine ring with formaldehyde to form methylol derivatives. Subsequent heating leads to cross-linking through the formation of methylene (B1212753) (-CH2-) bridges, resulting in a rigid, three-dimensional network. The properties of these resins can be tailored by reacting them with alcohols like butanol or methanol, leading to butylated or methylated melamine-formaldehyde resins. nih.gov This modification enhances properties such as hydrophobicity and adjusts the crosslinking density.

These triazine-based resins are widely used in laminates, adhesives, and coatings due to their excellent mechanical strength, heat resistance, and chemical stability. Another related monomer, Triallyl isocyanurate (1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione), is used in free radical polymerization to create network systems for applications like coatings and dental materials. researchgate.netnist.gov

| Monomer/Precursor | Polymer Type | Key Properties | Applications |

| Melamine (1,3,5-Triazine-2,4,6-triamine) & Formaldehyde | Melamine-formaldehyde resin | High thermal stability, mechanical strength, chemical resistance | Laminates, adhesives, coatings |

| Methylated Melamine-Formaldehyde | Modified thermosetting polymer | Enhanced hydrophobicity, controlled crosslinking | Industrial coatings, food contact materials |

| Triallyl isocyanurate | Cross-linked polymer network | High crosslink density | Coatings, adhesives, dental materials |

Design of Functional Materials

The versatility of the 1,3,5-triazine scaffold allows for the design of a wide array of functional materials. The ability to introduce different functional groups at the 2, 4, and 6 positions of the triazine ring enables precise tuning of the material's properties for specific applications. rsc.org This has led to the development of materials for heat-resistant polymers and fluorescent sensors. researchgate.net

Derivatives of (1,3,5-Triazin-2-YL)methanamine are integral to creating materials with tailored functionalities. For instance, triazine derivatives are used as cross-linking agents. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been successfully employed to cross-link carboxymethyl cellulose (B213188) to produce biodegradable films for food packaging. researchgate.net These films exhibit improved water resistance, oil resistance, and mechanical properties. researchgate.net

The development of multi-arm polymers with complex architectures is another area where triazine derivatives are employed. researchgate.net The symmetrical nature of the triazine core makes it an ideal central scaffold from which to build star-shaped and hyper-branched polymers, which have applications in areas like data storage. rsc.org

Optoelectronic Materials and Sensors

The electron-deficient nature of the 1,3,5-triazine ring makes it a powerful electron-acceptor unit, a property that is heavily exploited in the design of optoelectronic materials. researchgate.net It is one of the most popular building blocks for creating materials used in Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net

By combining the triazine acceptor with various electron-donating groups, researchers can create bipolar host materials and emitters with high quantum efficiencies. rsc.org For example, novel bipolar host materials based on 1,3,5-triazine derivatives have been synthesized for phosphorescent OLEDs (PhOLEDs) that exhibit high efficiencies and reduced efficiency roll-off at high brightness. rsc.org These materials have been used to create high-performance blue and green PhOLEDs. rsc.org

The key advantages of using the triazine core in these materials include:

Cost-effective synthesis from available starting materials. researchgate.net

Versatile functionalization at multiple positions. researchgate.net

High stability of the aromatic triazine structure. researchgate.net

In the realm of sensors, the photoluminescence of triazine derivatives can be harnessed for detection. Star-shaped aryl derivatives of 1,3,5-triazine have been investigated for use as fluorescent sensors for detecting nitro-containing compounds. rsc.org

| Material Type | Triazine Derivative Example | Key Optoelectronic Property | Application |

| Bipolar Host Material | 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | High triplet energy, balanced charge transport | High-efficiency green and blue PhOLEDs |

| TADF Emitter | General Donor-Acceptor structures with a triazine core | Thermally Activated Delayed Fluorescence | OLEDs with high efficiency and long lifetimes |

| Fluorescent Sensor | Star-shaped aryl derivatives of 1,3,5-triazine | Photoluminescence quenching/enhancement | Detection of nitro-aromatic compounds |

Metal-Organic Frameworks (MOFs) Development

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The 1,3,5-triazine moiety, often incorporated into larger, more complex organic ligands, is a valuable component for building MOFs due to its rigidity, C3-symmetry, and electron-deficient character. researchgate.net

Ligands based on triazine, such as 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT) and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), have been used to synthesize a variety of MOFs with diverse structures and properties. rsc.orgmdpi.com These materials exhibit potential for applications in gas storage and separation, catalysis, and sensing.

For example, two different porous nickel-based MOFs were synthesized using TPT. rsc.org Depending on the solvent used during synthesis, the resulting MOFs showed different framework structures (one rigid, one flexible) and, consequently, distinctively different sorption properties for gases like CO2 and alkanes. rsc.org Another study reported a zinc-based MOF synthesized with TCPT, which was investigated for its photocatalytic activity in degrading organic pollutants. mdpi.com

The amine functionality, as found in this compound, can also be incorporated into MOF ligands. These functional groups can enhance interactions with guest molecules, such as CO2, or serve as active sites for post-synthetic modification or catalysis. The development of covalent organic frameworks (COFs), which are similar to MOFs but constructed entirely from light elements via strong covalent bonds, also utilizes triazine-based building blocks like 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline. nih.gov

Analytical Method Development and Validation

Chromatographic Techniques for Triazine Analysis

Chromatography stands as a cornerstone for the separation and analysis of triazine compounds. Its versatility allows for the determination of these analytes in diverse and complex matrices. nih.gov Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques, often coupled with various detectors to enhance sensitivity and selectivity. nih.govtandfonline.com The choice of chromatographic method and detector is contingent on the specific properties of the triazine derivative and the analytical requirements. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of a wide array of triazine derivatives, particularly those that are polar and thermally labile, as it often circumvents the need for derivatization. oup.com The technique's adaptability is further enhanced by the variety of available stationary phases, mobile phases, and detectors.

A common approach involves reversed-phase HPLC, frequently utilizing C18 columns. oup.comthermofisher.com These columns, with their non-polar stationary phase, are effective in retaining and separating triazine compounds based on their hydrophobicity. thermofisher.com For instance, a fast HPLC analysis of selected triazines was successfully achieved using an Accucore™ C18 column, which employs core-enhanced technology with 2.6 µm solid-core particles to facilitate rapid and efficient separations with low backpressure. thermofisher.com The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, with the gradient being optimized to achieve the desired separation. thermofisher.com

Diode-array detection (DAD) or UV detection is frequently employed due to the strong absorbance of triazines around 220 nm. oup.com This allows for sensitive detection, with detection limits often comparable to those achieved with gas chromatography-nitrogen-phosphorus detection. oup.com

Table 1: HPLC Conditions for Triazine Analysis

| Parameter | Conditions | Reference |

|---|---|---|

| Column | Accucore C18, 2.6 µm, 100 x 2.1 mm | thermofisher.com |

| Mobile Phase A | Water | thermofisher.com |

| Mobile Phase B | Acetonitrile | thermofisher.com |

| Flow Rate | 0.60 mL/min | thermofisher.com |

| Injection Volume | 2 µL | thermofisher.com |

| Column Temperature | 40 °C | thermofisher.com |

| Detection | PDA/UV at 280 nm | thermofisher.com |

| Run Time | Under 3.0 minutes | thermofisher.com |

This interactive table summarizes typical HPLC parameters for the analysis of triazine herbicides.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. thermofisher.com

The application of UHPLC has been explored for the analysis of triazine herbicides, demonstrating the potential for separations that are 5 to 10 times faster than conventional HPLC. thermofisher.com For example, the separation of seven triazine herbicides and their degradation products was accomplished in just 2 minutes using a Hypercarb™ 3 µm, 1 x 100 mm column operated at an elevated temperature of 160 °C. thermofisher.com The use of a porous graphitic carbon stationary phase at high temperatures influences solute diffusion rates and mobile phase viscosity, leading to increased optimal linear velocity and enabling equivalent chromatographic efficiency at higher flow rates. thermofisher.com

Reversed-phase UHPLC with octadecyl and phenyl columns, employing binary (methanol/water and acetonitrile/water) and ternary (methanol/acetonitrile/water) mobile phases, has also been utilized to determine the anisotropic lipophilicity of a series of 6-chloro-1,3,5-triazines. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable triazine derivatives. mdpi.comnih.gov It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Prior to GC-MS analysis, a sample preparation step, such as solid-phase extraction (SPE), is often necessary to pre-concentrate the analytes from aqueous samples. nih.gov For instance, US EPA Method 619 outlines a procedure for determining certain triazine pesticides in wastewater, involving extraction with methylene (B1212753) chloride followed by concentration and exchange to hexane. thermofisher.comepa.gov

The GC separation is typically performed on a capillary column, such as a low-polarity silarylene phase comparable to a 5% diphenyl/95% dimethyl polysiloxane phase. thermofisher.com The temperature program is optimized to achieve baseline separation of the target compounds. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity, allowing for detection at sub- to low-ppt levels. nih.govmdpi.com

Table 2: GC-MS Conditions for Triazine Pesticide Analysis (based on EPA Method 619)

| Parameter | Conditions | Reference |

|---|---|---|

| Injection Mode | Splitless | thermofisher.com |

| GC Column | TraceGOLD TG-5SilMS | thermofisher.com |

| Oven Program | 60 °C (5 min), 8 °C/min to 300 °C (10 min) | thermofisher.com |

| Carrier Gas | Helium, 1.5 mL/min (constant flow) | thermofisher.com |

| Injector Temperature | 275 °C | thermofisher.com |

| Transfer Line Temp. | 300 °C | thermofisher.com |

| MS Detector | Ion Trap | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | shimadzu.com |

This interactive table outlines typical GC-MS parameters for the analysis of triazine pesticides in wastewater.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a premier analytical technique for the determination of triazines and their metabolites, offering exceptional sensitivity and selectivity, particularly in complex matrices. thermofisher.comnih.govnih.gov This method allows for direct analysis of aqueous samples, often eliminating the need for laborious solid-phase extraction steps. thermofisher.com

The coupling of liquid chromatography with a triple quadrupole mass spectrometer enables highly specific detection through multiple reaction monitoring (MRM). nih.govuned.ac.cr In a typical setup, a reversed-phase column, such as a Hypersil GOLD™ or Poroshell 120 EC-C18, is used for separation. thermofisher.comuned.ac.cr The mobile phase often consists of an aqueous solution with a small amount of modifier like ammonium (B1175870) acetate (B1210297) or formic acid and an organic solvent such as methanol. thermofisher.comuned.ac.cr

This technique has been successfully applied to the analysis of triazine pesticides and their degradates in drinking water at concentrations as low as 0.25 ng/mL. thermofisher.com Furthermore, LC-MS/MS methods have been validated for the determination of a wide range of pesticides, including triazines, in complex biomixtures. nih.govuned.ac.cr

Spectrophotometric Methods for Triazine Characterization

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more cost-effective approach for the quantitative analysis of triazines, although they may lack the selectivity of chromatographic techniques. acs.orgrsc.orgresearchgate.net Triazine compounds exhibit characteristic UV absorbance, which forms the basis for their quantification. oup.com For example, a comparison of analytical methods for triazine herbicides in water showed that ultraviolet spectrophotometry was adequate for determining atrazine (B1667683), ametryne, and terbutryne at the 0.01 p.p.m. level. rsc.orgrsc.org